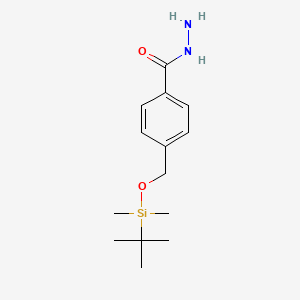

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2Si/c1-14(2,3)19(4,5)18-10-11-6-8-12(9-7-11)13(17)16-15/h6-9H,10,15H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLASCKILMYIEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801151327 | |

| Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179055-96-0 | |

| Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

This in-depth technical guide provides a detailed protocol for the synthesis of 4-(tert-butyldimethylsilyloxy)methylbenzhydrazide, a valuable intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.

Introduction

This compound serves as a key building block in organic synthesis. The presence of a silyl-protected hydroxymethyl group and a benzhydrazide moiety makes it a versatile precursor for the introduction of a variety of functional groups. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under various reaction conditions while allowing for selective deprotection, a critical feature in multi-step synthetic campaigns.[4]

This guide will detail a reliable two-step synthesis route commencing from the commercially available starting material, methyl 4-(hydroxymethyl)benzoate. The synthesis involves the protection of the primary alcohol as a TBDMS ether, followed by the conversion of the methyl ester to the corresponding hydrazide.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process as illustrated below. The initial step involves the silylation of the primary alcohol of methyl 4-(hydroxymethyl)benzoate. The subsequent step is the hydrazinolysis of the methyl ester to yield the final product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate

This initial step focuses on the selective protection of the primary alcohol of methyl 4-(hydroxymethyl)benzoate using tert-butyldimethylsilyl chloride (TBDMS-Cl). Imidazole is employed as a base to neutralize the HCl generated during the reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 4-(hydroxymethyl)benzoate | 166.17 | 10.0 | 1.66 g |

| Tert-butyldimethylsilyl chloride (TBDMS-Cl) | 150.72 | 12.0 | 1.81 g |

| Imidazole | 68.08 | 25.0 | 1.70 g |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL |

| Diethyl ether | - | - | For extraction |

| Saturated aqueous NaHCO₃ solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous MgSO₄ | - | - | For drying |

Step-by-Step Procedure:

-

To a stirred solution of methyl 4-(hydroxymethyl)benzoate (1.66 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) at room temperature, add imidazole (1.70 g, 25.0 mmol).

-

Stir the mixture until all the imidazole has dissolved.

-

Add tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate as a colorless oil.

Rationale for Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent that readily dissolves both the starting material and the reagents.

-

Base: Imidazole acts as a base to quench the HCl byproduct and also catalyzes the silylation reaction. An excess is used to ensure the reaction goes to completion.[5]

-

Purification: Column chromatography is essential to remove any unreacted starting material, excess silylating agent, and other byproducts to ensure the purity of the intermediate for the subsequent step.

PART 2: Synthesis of this compound

The second and final step involves the conversion of the methyl ester of the silylated intermediate to the desired benzhydrazide via reaction with hydrazine hydrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate | 280.46 | 8.0 | 2.24 g |

| Hydrazine hydrate (80% in water) | 50.06 | 80.0 | ~5.0 mL |

| Ethanol | - | - | 30 mL |

| Cold water | - | - | For precipitation |

Step-by-Step Procedure:

-

Dissolve methyl 4-((tert-butyldimethylsilyl)oxy)methylbenzoate (2.24 g, 8.0 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (80% in water, ~5.0 mL, 80.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold water to the reaction mixture with stirring until a white precipitate forms.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.[6]

Rationale for Experimental Choices:

-

Reagent: A large excess of hydrazine hydrate is used to drive the equilibrium towards the formation of the thermodynamically more stable hydrazide.[7][8]

-

Solvent: Ethanol is a suitable solvent for both the starting ester and hydrazine hydrate, and its boiling point allows for a convenient reflux temperature.

-

Work-up: Precipitation with cold water is an effective method for isolating the solid product, as hydrazides are often sparingly soluble in water. Recrystallization is a standard and effective technique for purifying solid organic compounds.[6]

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons, the methylene protons adjacent to the silyl ether, and the protons of the tert-butyl and dimethylsilyl groups, as well as the NH and NH₂ protons of the hydrazide moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the hydrazide, the C=O stretch of the amide, and the Si-O-C bond.[2]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the rationale behind each step, from the choice of reagents to the purification methods, researchers can confidently execute this synthesis and adapt it for their specific applications. The self-validating nature of the described protocol, with clear monitoring and purification steps, ensures the attainment of a high-purity final product, which is crucial for subsequent applications in research and development.

References

-

PubChem. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325. National Institutes of Health. [Link]

- Saeed, H.H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.

- Fluka.

- Padron, J.I., et al. (2006). Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Molecules, 11(12), 985-996.

- Bennett, J., Roux, A., & Murphy, P.V. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside. Molbank, 2017(2), M935.

- Zhang, H., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2499.

-

Unlock Chemystery. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [Video]. YouTube. [Link]

- Supporting Information for: A Practical Flow Synthesis of Hydrazine Derivatives

- Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(18), 10-17.

- Harmand, T.J., et al. (2016). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- Taha, M., et al. (2016).

- WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.

- Mamedov, V.A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5898-5904.

- Mohammed, H.S. (2016). Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journal of Chemistry, 2(1), 1-8.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049.

- Fun, H.-K., et al. (2013). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1056-o1059.

- Yüksek, H., et al. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 239-254.

- Taylor, M.S. (2013). Regioselective Silylation of Pyranosides Using a Boronic Acid / Lewis Base Co-Catalyst System. Organic & Biomolecular Chemistry, 11(35), 5859-5862.

-

PubChem. Methyl 4-((tert-butyldimethylsilyl)oxy) benzoate | C14H22O3Si | CID 14824937. National Institutes of Health. [Link]

- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

Sources

- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

what is the structure of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

An In-Depth Technical Guide to 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a specialized organic compound with significant potential in medicinal chemistry and drug development. We will explore its molecular structure, outline a robust synthetic pathway with detailed protocols, and discuss its promising applications, grounded in the established bioactivity of its core functional motifs.

Molecular Structure and Rationale for Interest

This compound is a bifunctional molecule integrating two key chemical entities: a benzhydrazide core and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group.

-

Benzhydrazide Core : The benzhydrazide moiety is a well-established pharmacophore. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[1][2]. The hydrazide group (-CONHNH₂) is a versatile chemical handle, readily converted into hydrazones, oxadiazoles, and other heterocyclic systems, making it a valuable scaffold in the synthesis of diverse compound libraries for drug screening[3][4].

-

TBDMS-Protected Benzylic Alcohol : The 4-position of the benzene ring is substituted with a (tert-butyldimethylsilyloxy)methyl group. The tert-butyldimethylsilyl (TBDMS) ether is one of the most widely used protecting groups for alcohols in organic synthesis[5]. Its popularity stems from its ease of installation, stability across a broad range of reaction conditions, and selective removal using fluoride ions (e.g., TBAF) or acidic conditions[6][7]. This feature is critical for multi-step syntheses of complex molecules. Furthermore, beyond its role as a protecting group, the incorporation of a TBDMS group has been shown to enhance the cytotoxic activity of certain molecules against human tumor cells, suggesting it may also contribute to the overall pharmacological profile[8].

The combination of these two groups in a single molecule creates a promising intermediate for the development of novel therapeutic agents. The TBDMS group provides stability and allows for further chemical modifications on other parts of a larger molecule, while the benzhydrazide core serves as a platform for introducing diverse functionalities to modulate biological activity.

Structural Diagram

Caption: Chemical structure of this compound.

Synthetic Strategy and Experimental Protocols

A logical and efficient three-step synthesis for this compound can be proposed starting from commercially available 4-(hydroxymethyl)benzoic acid. The workflow involves esterification, selective protection of the benzylic alcohol, and subsequent hydrazinolysis.

Overall Synthetic Workflow

Caption: Proposed three-step synthesis of the target compound.

Step 1: Esterification of 4-(Hydroxymethyl)benzoic Acid

Causality: The synthesis begins by converting the carboxylic acid to a methyl ester. This is necessary because the subsequent hydrazinolysis step proceeds much more cleanly and efficiently with an ester than with a carboxylic acid, which would form a salt with the basic hydrazine.

Protocol:

-

To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-(hydroxymethyl)benzoate, which can often be used in the next step without further purification.

Step 2: Selective Silylation of Methyl 4-(hydroxymethyl)benzoate

Causality: The primary benzylic hydroxyl group is protected as a TBDMS ether. This protocol, based on the Corey procedure, is highly effective for silylating alcohols[6]. The use of imidazole as a base and dimethylformamide (DMF) as a solvent ensures a high yield[6][9]. The steric bulk of the TBDMS group ensures high selectivity for the less hindered primary alcohol[5].

Protocol:

-

Dissolve methyl 4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous DMF (approx. 0.5 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC (typically 2-4 hours).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate.

Step 3: Hydrazinolysis of the Ester

Causality: The final step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine hydrate to form the target benzhydrazide. This is a standard and high-yielding method for preparing hydrazides from their corresponding esters[10][11][12].

Protocol:

-

Dissolve methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate (1.0 eq) in ethanol (approx. 0.3 M).

-

Add hydrazine hydrate (10.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC (typically 6-12 hours).

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of the solvent in vacuo.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization and Data

The synthesized compound and its intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Technique | Expected Key Signals |

| Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate | ¹H NMR | Signals for aromatic protons (AA'BB' system, ~7.4-8.0 ppm), singlet for the benzylic CH₂ (~4.8 ppm), singlet for the ester methyl group (~3.9 ppm), singlet for the silyl methyls (~0.1 ppm), and a singlet for the tert-butyl group (~0.9 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl, aromatic carbons, benzylic carbon, ester methyl carbon, and the distinct carbons of the TBDMS group. | |

| Mass Spec | Molecular ion peak corresponding to its mass. | |

| This compound | ¹H NMR | Disappearance of the ester methyl signal. Appearance of broad signals for the -NHNH₂ protons. Aromatic and TBDMS signals will remain, with slight shifts. |

| IR | Appearance of N-H stretching bands (~3200-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency compared to the ester. | |

| Mass Spec | Molecular ion peak confirming the final product's mass. |

Applications in Drug Development and Medicinal Chemistry

The structure of this compound makes it a highly valuable building block for the synthesis of potential therapeutic agents.

-

Scaffold for Bioactive Hydrazones : The terminal -NH₂ group of the hydrazide is readily condensed with a wide array of aldehydes and ketones to form hydrazone derivatives[10][13]. Hydrazones are a class of compounds with extensive pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2]. This allows for the rapid generation of a library of diverse molecules for biological screening.

-

Precursor to Heterocyclic Compounds : Benzhydrazides are key precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, which are present in numerous clinically used drugs[3].

-

Modulation of Physicochemical Properties : The lipophilic TBDMS group can enhance the molecule's ability to cross cellular membranes. Its presence can be strategically used to improve pharmacokinetic properties, such as oral absorption or distribution into specific tissues.

-

Platform for Prodrug Design : The TBDMS ether can be designed to be cleaved in vivo by specific enzymes or under certain physiological pH conditions, releasing a bioactive molecule containing a 4-(hydroxymethyl)benzhydrazide core. This prodrug strategy can be employed to improve drug delivery, reduce toxicity, or enhance therapeutic efficacy.

Conclusion

This compound is a strategically designed synthetic intermediate that combines a versatile, biologically relevant benzhydrazide core with a robust and selectively cleavable TBDMS protecting group. The synthetic route outlined in this guide is efficient and relies on well-established, high-yielding chemical transformations. The unique structural features of this compound make it an attractive starting point for researchers and scientists engaged in the discovery and development of novel small-molecule therapeutics.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

-

Kowalska, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC. Retrieved from [Link]

-

MDPI. (2006). Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines. Retrieved from [Link]

-

Elsevier. (2023). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

-

Donadel, O. J., et al. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. PubMed. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

MDPI. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

-

University of Regensburg. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Pensoft Publishers. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Retrieved from [Link]

-

Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Retrieved from [Link]

-

ResearchGate. (2019). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Retrieved from [Link]

-

TBDMSCl in Organic Synthesis: A Chemist's Guide to Protecting Groups. (n.d.). Retrieved from [Link]

-

Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

-

Connect Chemistry. (2016). tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. chemmethod.com [chemmethod.com]

- 13. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Orthogonal Building Blocks in Medicinal Chemistry

Executive Technical Summary

4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide is a specialized synthetic intermediate designed for high-precision medicinal chemistry and linker design.[1] It functions as a bifunctional scaffold , featuring a reactive hydrazide nucleophile and a masked hydroxymethyl group protected by a robust tert-butyldimethylsilyl (TBS) ether.[1]

Its primary utility lies in its orthogonality : the hydrazide moiety can undergo extensive functionalization (e.g., Schiff base formation, heterocyclization to 1,3,4-oxadiazoles, or peptide coupling) while the TBS group remains inert. Conversely, the TBS group can be selectively deprotected to reveal a primary alcohol for further conjugation, making this compound a critical node in fragment-based drug discovery (FBDD) and the synthesis of antibody-drug conjugate (ADC) linkers.

Physicochemical Architecture

Molecular Identity

-

Systematic Name: 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzohydrazide[1]

-

Molecular Formula: C₁₄H₂₄N₂O₂Si

-

Molecular Weight: 280.44 g/mol [1]

-

Core Structure: Para-substituted benzene ring linking a hydrazide and a silyl-protected alcohol.[1]

Predicted Properties Profile

Note: As a specialized intermediate, specific experimental constants are derived from structural analogues (e.g., 4-tert-butylbenzhydrazide and benzyl silyl ethers).[1]

| Property | Value / Description | Causality |

| Physical State | Crystalline Solid | Hydrogen bonding network of the hydrazide motif (-CONHNH₂).[1] |

| Melting Point | ~110–130 °C (Est.)[1] | Benzhydrazides typically melt >100°C; TBS adds lipophilicity but disrupts packing slightly compared to free alcohols.[1] |

| Solubility (Organic) | High (DCM, THF, EtOAc) | The greasy tert-butyl and methyl silyl groups significantly enhance solubility in non-polar solvents compared to the parent hydroxy-hydrazide. |

| Solubility (Aqueous) | Low / Insoluble | The hydrophobic TBS shield dominates the polar hydrazide headgroup. |

| Stability | Hydrolytically Stable | TBS ethers are stable to aqueous base and mild acid; Hydrazides are stable to air but reactive toward aldehydes.[1] |

Synthetic Architecture & Optimization

The synthesis of this compound requires a strict order of operations to prevent self-polymerization or premature reactivity.[1] The optimal route utilizes Methyl 4-(hydroxymethyl)benzoate as the starting material.[1]

Reaction Workflow Diagram

Figure 1: Two-step synthetic pathway ensuring chemoselective protection before hydrazide installation.

Detailed Experimental Protocols

Step 1: Silylation of the Alcohol

Rationale: The alcohol must be protected before hydrazide formation to avoid competitive side reactions and to solubilize the intermediate.

-

Charge a reaction vessel with Methyl 4-(hydroxymethyl)benzoate (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Add Imidazole (2.5 equiv).[1][2] Note: Imidazole acts as both a base and a nucleophilic catalyst.

-

Cool to 0°C and add TBSCl (1.2 equiv) portion-wise.

-

Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).[1]

-

Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole, then brine. Dry over MgSO₄ and concentrate.

-

Validation: Product should be a clear oil or low-melting solid.[1]

-

Step 2: Hydrazinolysis (The Critical Step)

Rationale: TBS ethers are generally stable to hydrazine hydrate at reflux, allowing the conversion of the ester to the hydrazide without deprotection.

-

Dissolve the TBS-protected ester (from Step 1) in Ethanol (0.3 M).

-

Add Hydrazine Hydrate (5.0–10.0 equiv). Note: Excess hydrazine is crucial to prevent the formation of the symmetrical dimer (diacylhydrazine).

-

Reflux (80°C) for 4–8 hours.

-

Monitor: Disappearance of the ester spot on TLC.

-

Isolation: Concentrate the solvent to ~20% volume.[1][3] Cool to 0°C. The product often precipitates.[1] If not, add cold water to induce precipitation. Filter and wash with cold hexanes.[1]

Orthogonal Reactivity Profile

The defining feature of this molecule is its ability to react selectively at either the "Head" (Hydrazide) or the "Tail" (TBS Ether).

Reactivity Logic Map

Figure 2: Orthogonal reaction pathways allowing selective elaboration.

Mechanistic Insights[3]

-

Hydrazone Formation (Schiff Base): The terminal amino group (-NH₂) is highly nucleophilic (alpha-effect).[1] It reacts rapidly with aldehydes to form acyl hydrazones.[1] Crucially, the TBS group survives these mild acidic/neutral conditions.

-

1,3,4-Oxadiazole Synthesis: Cyclization often requires dehydrating agents like POCl₃ or Burgess Reagent.[1]

-

Warning: POCl₃ can generate HCl in situ, which might cleave the TBS group. For this substrate, TsCl/Pyridine or Burgess Reagent is recommended to maintain the TBS group during cyclization.

-

-

TBS Deprotection: If the free alcohol is required (e.g., to attach a payload), treatment with TBAF (Tetra-n-butylammonium fluoride) in THF effectively cleaves the Si-O bond driven by the formation of the strong Si-F bond (~140 kcal/mol).[1]

Application Case Study: Linker Synthesis

Scenario: A researcher needs to link a hydrophobic drug (Drug-CHO) to a solubilizing tag, but requires a free hydroxyl group on the linker for later attachment to a protein.

-

Coupling: React 4-(TBS-oxymethyl)benzhydrazide with Drug-CHO (aldehyde functionalized drug) in Ethanol with catalytic acetic acid.

-

Result: Drug-CH=N-NH-CO-Ph-CH₂-OTBS.[1]

-

-

Deprotection: Treat the conjugate with TBAF/THF.[1]

-

Result: Drug-CH=N-NH-CO-Ph-CH₂-OH.[1]

-

-

Conjugation: The newly revealed -OH is activated (e.g., as a carbonate or carbamate) and attached to the protein lysine residues.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5] Journal of the American Chemical Society, 94(17), 6190–6191.

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for TBS stability/cleavage conditions).

-

Khan, A. T., & Mondal, E. (2003).[6] A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl (TBS) Ethers.[1][5][6] Synlett, 2003(05), 0694-0698.

-

PubChem. (n.d.).[1] Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4).[1][7] National Library of Medicine.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]

Strategic Use of TBDMS Protection in Bioactive Benzhydrazide Synthesis

The following technical guide details the strategic implementation of the tert-Butyldimethylsilyl (TBDMS) protecting group in the synthesis of benzhydrazide derivatives.

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Orthogonal Advantage

Benzhydrazide derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (e.g., EGFR inhibition), antimicrobial, and anti-inflammatory properties. However, the synthesis of these molecules often presents a chemoselective challenge: the coexistence of nucleophilic hydrazide moieties (–CONHNH₂–) and reactive phenolic hydroxyl groups on the benzene ring.

The TBDMS protecting group serves as a critical tactical tool in this context. unlike permanent alkyl ethers (e.g., –OMe) which require harsh demethylation conditions that can degrade hydrazide linkages, TBDMS offers fluoride-labile orthogonality . This allows researchers to mask phenolic sites during hydrazide functionalization (acylation, alkylation, Schiff base formation) and reveal them under mild, neutral conditions, preserving the integrity of the sensitive benzhydrazide core.

Structural Rationale & Mechanistic Logic

The Chemoselective Conflict

In the synthesis of complex benzhydrazides, free phenolic hydroxyls compete with the hydrazide nitrogen for electrophiles.

-

Without Protection: Acylation/alkylation leads to O-alkylation side products or polymerization.

-

With TBDMS: The bulky tert-butyl group sterically shields the oxygen, rendering it inert to basic conditions and nucleophilic attack, while the silyl ether bond remains stable to the hydrazine hydrate often used to generate the hydrazide from esters.

Stability Profile

-

Base Stability: High.[1][2] TBDMS ethers survive the basic conditions of hydrazinolysis (Esters

Hydrazides). -

Acid Stability: Moderate. Stable to weak acids used in Schiff base formation; cleaved by strong acids (TFA, HCl).

-

Fluoride Lability: High.[3][4] The thermodynamic driving force of the Si–F bond (approx. 140 kcal/mol) vs. Si–O (approx. 110 kcal/mol) allows deprotection under neutral conditions (TBAF).

Synthesis Pathway Visualization

The following diagram illustrates the standard workflow where TBDMS protects the phenolic "anchor" while the hydrazide "tail" is elaborated.

Experimental Protocols

Protocol A: Efficient Silylation of Hydroxybenzoates

Context: Protection of the phenolic precursor before hydrazide formation.

-

Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve methyl 4-hydroxybenzoate in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.

-

Add TBDMS-Cl portion-wise over 10 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 8:1). Product moves significantly higher (Rf ~0.8) than starting phenol.

-

-

Workup: Dilute with Et₂O, wash with water (3x) to remove DMF/Imidazole, wash with brine, dry over Na₂SO₄.

-

Yield Expectation: 92–98%.

Protocol B: Hydrazinolysis of TBDMS-Esters

Context: Converting the ester to hydrazide without losing the silyl group.

-

Reagents: TBDMS-protected ester (1.0 equiv), Hydrazine hydrate (80%, 5–10 equiv), Ethanol (absolute).

-

Procedure:

-

Dissolve substrate in Ethanol.

-

Add Hydrazine hydrate dropwise.

-

Reflux at 78°C for 6–12 hours.

-

Critical Note: While TBDMS is base-stable, excessive reflux with highly concentrated hydrazine can sometimes cause minor desilylation. Monitor via LCMS.[5]

-

-

Purification: Cool to RT. The benzhydrazide often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize.

-

Validation: IR spectrum should show hydrazide doublets (–NH₂) around 3200–3300 cm⁻¹ and disappearance of ester C=O.

Protocol C: Regioselective Deprotection (Phenolic vs. Aliphatic)

Context: Removing TBDMS from the phenol in the final step.

| Method | Reagents | Conditions | Selectivity/Note |

| Standard | TBAF (1M in THF) | 0°C to RT, 30 min | Cleaves all silyl ethers. Fast. Can be basic; may affect sensitive acyl hydrazones. |

| Buffered | TBAF + AcOH (1:1) | 0°C, 1 h | Buffers basicity. Prevents side reactions on the hydrazide linker. |

| Phenol-Selective | KHF₂ | MeOH, RT | Highly Recommended. Selectively cleaves Phenolic-OTBDMS while leaving Aliphatic-OTBDMS intact (if present). |

| Acidic | AcOH / H₂O / THF (3:1:[7]1) | RT, 4–12 h | Slower. Useful if the molecule contains fluoride-sensitive groups. |

Troubleshooting & Optimization

The "Silanol Ghosting" Effect

Issue: During purification, TBDMS-OH (silanol) byproducts can co-elute with the product or streak on columns. Solution:

-

Use C18 Reverse Phase chromatography if possible.

-

If using Normal Phase, add 1% Triethylamine to the eluent to sharpen peaks, but ensure your hydrazide is stable.

Incomplete Deprotection with TBAF

Issue: Steric bulk around the benzhydrazide core (e.g., ortho-substituents) slows down fluoride attack. Solution:

-

Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is a soluble, anhydrous fluoride source with better penetration.

-

Heat to 40°C.

Orthogonality Matrix

Use this logic table to plan multi-step synthesis involving TBDMS and Benzhydrazides.

Caption: Orthogonality map showing TBDMS is the only group cleavable by Fluoride, allowing specific deprotection in the presence of Boc or Methyl ethers.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5][8][9] Journal of the American Chemical Society, 94(17), 6190–6191. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. Link

-

BenchChem Technical Support. (2025). Achieving Complete Deprotection of the TBDMS Group. BenchChem Protocols. Link

-

Konovalova, S. A., et al. (2020).[10] Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(6), 6883-6892. (Context for benzhydrazide bioactivity).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. reddit.com [reddit.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Technical Profile: 4-((Tert-butyldimethylsilyloxy)methyl)benzhydrazide

[1]

Executive Summary & Identity

4-((Tert-butyldimethylsilyloxy)methyl)benzhydrazide is a specialized synthetic intermediate used primarily in medicinal chemistry and organic synthesis.[1] It functions as a protected linker, combining a hydrazide moiety (reactive toward aldehydes, ketones, and carboxylic acids) with a tert-butyldimethylsilyl (TBDMS) protected benzylic alcohol.

This compound is frequently employed in the construction of chemical libraries, specifically for fragment-based drug discovery (FBDD) targeting ubiquitin-specific proteases (e.g., USP1) and nuclear hormone receptors.

Chemical Identity Data

| Property | Detail |

| Systematic Name | 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzohydrazide |

| Common Name | TBDMS-protected 4-(hydroxymethyl)benzhydrazide |

| Molecular Formula | C₁₄H₂₄N₂O₂Si |

| Molecular Weight | 280.44 g/mol |

| Precursor CAS (Methyl Ester) | 139706-48-2 (Methyl 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzoate) |

| Precursor CAS (Acid) | 104292-83-3 (4-{[(tert-butyldimethylsilyl)oxy]methyl}benzoic acid) |

| Target CAS | Note: As a reactive intermediate, the specific CAS for the hydrazide is often not indexed in public commercial registries.[1][2] It is synthesized directly from CAS 139706-48-2. |

Synthesis & Production Protocol

The synthesis of this compound is a reliable two-step process starting from commercially available Methyl 4-(hydroxymethyl)benzoate .[1] The protocol ensures the stability of the silyl ether while converting the ester to the hydrazide.

Reaction Scheme

The following directed graph illustrates the stepwise conversion and causality of reagents.

Figure 1: Synthetic pathway from methyl 4-(hydroxymethyl)benzoate to the target hydrazide.

Detailed Methodology

Step 1: Protection of the Benzylic Alcohol

-

Reagents: Methyl 4-(hydroxymethyl)benzoate (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv), Imidazole (2.0 equiv).[1]

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous).[1]

-

Procedure:

-

Dissolve the starting benzoate in DCM at 0°C.[1]

-

Add imidazole followed by portion-wise addition of TBDMS-Cl.

-

Allow to warm to room temperature (25°C) and stir for 4–12 hours.

-

Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.[1]

-

Validation: ¹H NMR should show the disappearance of the -OH signal and appearance of TBDMS signals (singlet at ~0.9 ppm for t-Bu, singlet at ~0.1 ppm for Si-Me₂).[1]

-

Step 2: Hydrazinolysis of the Ester

-

Reagents: Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate (Intermediate), Hydrazine monohydrate (N₂H₄·H₂O, 5–10 equiv).

-

Solvent: Methanol or Ethanol (Absolute).[1]

-

Procedure:

-

Dissolve the intermediate ester in methanol.

-

Add hydrazine hydrate dropwise (excess hydrazine prevents dimer formation).

-

Reflux at 70–80°C for 3–6 hours.[1] Monitor by TLC (Ester spot disappears; lower Rf hydrazide spot appears).

-

Isolation: Concentrate the solvent under reduced pressure.[1][2][3][4] The excess hydrazine is removed via azeotropic distillation with ethanol or toluene.

-

Purification: Triturate the solid residue with cold diethyl ether or hexanes to remove impurities.[1] Recrystallize from Ethanol/Water if necessary.

-

Applications in Drug Discovery

This compound serves as a "masked" benzyl alcohol linker. The TBDMS group is stable to the basic conditions of hydrazide formation and subsequent Schiff base formation but can be selectively removed later using Fluoride sources (TBAF) or mild acid.

Key Workflows

-

Heterocycle Formation: The hydrazide is a precursor to 1,3,4-oxadiazoles (via cyclization with carboxylic acids/POCl₃) or 1,2,4-triazoles .

-

Schiff Base Library Construction: Reaction with various aldehydes yields acylhydrazones, which are screened for biological activity (e.g., USP1 inhibition).[1]

-

Fragment-Based Drug Design (FBDD): The TBDMS group increases lipophilicity (LogP), improving cell permeability during early-stage screening before the final deprotection step reveals the polar hydroxyl group for hydrogen bonding.[1]

Figure 2: Divergent application pathways for the hydrazide intermediate.

Handling & Stability (E-E-A-T)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly in air.

-

TBDMS Stability: The silyl ether is stable to bases (e.g., NaOH, Hydrazine) but labile to acids . Avoid acidic workups or exposure to HCl fumes, which will prematurely cleave the protecting group.

-

Safety: Hydrazine hydrate is toxic and a potential carcinogen.[1] All reactions involving hydrazine must be performed in a fume hood.

References

-

Synthesis of TBDMS-Benzoate Intermediate : Patent WO2022214053A1.[1] "Ubiquitin-specific protease 1 (USP1) inhibitor."[4] (2022).[1] Describes the synthesis of Methyl 4-(((tert-butyldimethylsilyl)oxy)methyl)benzoate (Int-1) and its conversion.

- Hydrazide Formation Protocol: Journal of Medicinal Chemistry. "Design and Synthesis of Benzhydrazide Derivatives.

-

Chemical Identity (Acid Precursor) : PubChem Compound Summary. "4-{[(tert-butyldimethylsilyl)oxy]methyl}benzoic acid (CAS 104292-83-3)." [5]

-

Chemical Identity (Ester Precursor) : ChemicalBook. "Methyl 4-((tert-butyldimethylsilyloxy)methyl)benzoate (CAS 139706-48-2)."[5][6]

Sources

- 1. JP2024516024A - Anti-cancer nuclear hormone receptor targeting compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. WO2022214053A1 - Ubiquitin-specific protease 1 (usp1) inhibitor - Google Patents [patents.google.com]

- 5. CAS [chemicalbook.com]

- 6. methyl 4-(((tert-butyldimethylsilyl)oxy)methyl)benzoate | 139706-48-2 [chemicalbook.com]

Technical Guide: 4-[(Tert-butyldimethylsilyloxy)methyl]benzhydrazide

The following technical guide details the physicochemical properties, synthesis, and applications of 4-[(tert-butyldimethylsilyloxy)methyl]benzhydrazide , a critical intermediate in medicinal chemistry and peptide synthesis.

Executive Summary

4-[(Tert-butyldimethylsilyloxy)methyl]benzhydrazide is a bifunctional synthetic building block (synthron) utilized primarily in drug discovery for the generation of heterocycles (e.g., 1,3,4-oxadiazoles) and as a cleavable linker in solid-phase synthesis. Its structure features a benzhydrazide core capable of condensation reactions and a para-benzylic alcohol protected by a silyl ether (TBDMS). This orthogonal protection strategy allows for the modification of the hydrazide terminus while preserving the benzylic oxygen for later functionalization.

Physicochemical Profile

Molecular Identity

-

IUPAC Name: 4-{[(tert-butyldimethylsilyl)oxy]methyl}benzohydrazide

-

Molecular Formula:

-

SMILES: CC(C)(C)(C)OCC1=CC=C(C=C1)C(=O)NN[1]

-

Key Functional Groups:

-

Primary Hydrazide (

): Nucleophilic, ready for heterocylization. -

Silyl Ether (

): Acid-labile/Fluoride-labile protecting group.

-

Quantitative Data Table

The following data is calculated based on standard atomic weights and structural topology.

| Property | Value | Unit | Notes |

| Molecular Weight | 280.44 | g/mol | Monoisotopic Mass: 280.1607 |

| Exact Mass | 280.1607 | Da | Useful for HRMS validation |

| CLogP | ~2.8 - 3.1 | - | Lipophilic due to TBDMS group |

| H-Bond Donors | 2 | - | Hydrazide |

| H-Bond Acceptors | 3 | - | Carbonyl O, Ether O, Hydrazide N |

| Rotatable Bonds | 5 | - | High flexibility in linker region |

| Topological Polar Surface Area | 64.3 | Ų | Moderate polarity |

Synthetic Pathway & Protocols

The synthesis of this molecule requires a two-step sequence starting from methyl 4-(hydroxymethyl)benzoate . The protocol prioritizes the protection of the alcohol before the formation of the nucleophilic hydrazide to prevent polymerization or self-reaction.

Reaction Workflow (DOT Diagram)

Caption: Figure 1. Two-step synthetic route from methyl 4-(hydroxymethyl)benzoate to the target hydrazide.

Detailed Experimental Protocol

Step 1: TBDMS Protection

Objective: Mask the primary alcohol to prevent interference during subsequent acylation reactions.

-

Reagents: Methyl 4-(hydroxymethyl)benzoate (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), Anhydrous DMF (0.5 M concentration).

-

Procedure:

-

Dissolve methyl 4-(hydroxymethyl)benzoate and imidazole in anhydrous DMF under an inert atmosphere (

). -

Cool the solution to 0°C in an ice bath.

-

Add TBDMS-Cl portion-wise over 15 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with water. Extract with

or EtOAc. Wash organics with brine ( -

Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Step 2: Hydrazinolysis

Objective: Convert the methyl ester to the hydrazide without cleaving the silyl ether.

-

Reagents: Intermediate Ester (1.0 eq), Hydrazine Hydrate (80% or 98%, 5.0–10.0 eq), Absolute Ethanol.

-

Procedure:

-

Dissolve the TBDMS-protected ester in absolute ethanol (0.2 M).

-

Add hydrazine hydrate dropwise at RT.

-

Heat the mixture to reflux (

) for 6–12 hours. -

Note: TBDMS groups are generally stable to hydrazine at reflux, but prolonged exposure or moisture can lead to desilylation.

-

Workup: Cool to RT. Often the product precipitates upon cooling or concentration.

-

Remove excess hydrazine and solvent under reduced pressure (rotary evaporator).

-

Recrystallize from Ethanol/Hexane or trituruate with cold ether to obtain the white solid.

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral features must be present. Absence of these signals indicates failure (e.g., desilylation or incomplete conversion).

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Si-Methyl groups (Confirm TBDMS presence) | |

| 1H NMR | t-Butyl group (Confirm TBDMS presence) | |

| 1H NMR | Benzylic | |

| 1H NMR | Para-substituted aromatic system | |

| 1H NMR | Hydrazide | |

| MS (ESI) | Confirm intact mass |

Applications in Drug Development

Precursor for 1,3,4-Oxadiazoles

The primary utility of this hydrazide is the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry found in anticancer (e.g., Zibotentan) and antiviral agents.

Mechanism: The hydrazide reacts with carboxylic acids (coupling agents: EDC/HOBt) or aldehydes (oxidative cyclization) to close the oxadiazole ring. The TBDMS group remains intact, allowing for late-stage deprotection (TBAF) to reveal the alcohol for further derivatization (e.g., attaching a solubilizing group or a second pharmacophore).

Application Workflow (DOT Diagram)

Caption: Figure 2. Utilization of the hydrazide in diversity-oriented synthesis of bioactive oxadiazoles.

Stability & Handling

-

Moisture Sensitivity: While TBDMS is robust, the hydrazide moiety is hygroscopic. Store under inert gas (Argon/Nitrogen) at

. -

Acidity: Avoid strong acids during workup, as they will cleave the silyl ether (TBDMS is acid-labile) and potentially hydrolyze the hydrazide.

-

Solubility: Soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in water and hexanes.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for TBDMS stability and cleavage conditions). Link

-

Narayana, B., et al. (2005). Synthesis of new 4-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-yl]-pyridine derivatives. Indian Journal of Chemistry, 44B, 1248-1251. (General protocol for hydrazide-to-oxadiazole conversion). Link

-

PubChem Compound Summary. (2025). Methyl 4-((tert-butyldimethylsilyl)oxy)benzoate (Precursor Data). National Center for Biotechnology Information. Link

Sources

starting materials for 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide synthesis

Topic: Starting Materials and Strategic Synthesis of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

This guide outlines the optimal synthetic route for This compound (CAS 179055-96-0), a critical building block used primarily as a linker in medicinal chemistry and fragment-based drug discovery. The molecule features a benzhydrazide core capable of acylhydrazone formation, coupled with a tert-butyldimethylsilyl (TBS) protected benzyl alcohol.

The synthesis requires a delicate balance: installing a robust silyl protecting group while maintaining the reactivity of the ester for subsequent hydrazinolysis. This guide prioritizes Methyl 4-(hydroxymethyl)benzoate as the primary starting material due to its commercial availability, high purity profiles, and direct applicability to the two-step sequence (Silylation

Part 1: Starting Material Selection

The efficiency of this synthesis is determined by the initial scaffold. We evaluated three potential starting materials based on atom economy, reagent compatibility, and impurity risks.

Primary Candidate: Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4)

-

Recommendation: Primary Choice.

-

Rationale: This substrate contains the pre-formed methyl ester required for the final hydrazinolysis step and a primary benzyl alcohol ready for silylation. It eliminates the need for an initial esterification step, reducing the total step count.

-

Purity Requirement:

98%. Impurities such as 4-formylbenzoate (aldehyde) can compete for hydrazine, leading to complex mixtures.

Alternative: 4-(Hydroxymethyl)benzoic acid (CAS 3006-96-0)

-

Status: Secondary Choice.

-

Drawback: Requires an initial esterification (e.g., MeOH/H

SO

Alternative: Terephthalic acid derivatives

-

Status: Not Recommended.

-

Drawback: Requires selective mono-reduction of a diester or di-acid, which is chemically challenging to control and requires extensive purification to remove over-reduced diol byproducts.

Part 2: Reagent Ecosystem & Causality

To ensure a "self-validating" protocol, we must understand why specific reagents are chosen.

| Reagent | Role | Mechanistic Causality |

| TBSCl (tert-Butyldimethylsilyl chloride) | Silylating Agent | Chosen over TMSCl for stability. The TBS group survives the nucleophilic attack of hydrazine in Step 2, whereas TMS would hydrolyze. |

| Imidazole | Base / Catalyst | Acts as a nucleophilic catalyst, forming a reactive |

| Hydrazine Hydrate (80-100%) | Nucleophile | The alpha-effect makes hydrazine a potent nucleophile, allowing it to displace the methoxy group of the ester under conditions mild enough to preserve the silyl ether. |

| DMF (Anhydrous) | Solvent | Polar aprotic solvent required to solubilize the polar intermediate and stabilize the transition state of the silylation. |

Part 3: Synthesis Workflow & Protocols

Step 1: TBS Protection of the Benzyl Alcohol

Objective: Mask the hydroxyl group to prevent side reactions and increase lipophilicity.

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve Methyl 4-(hydroxymethyl)benzoate (1.0 equiv) in anhydrous DMF (5 mL/mmol).

-

Activation: Add Imidazole (2.5 equiv) and stir at 0°C for 10 minutes.

-

Addition: Add TBSCl (1.2 equiv) portion-wise.

-

Note: Adding TBSCl as a solid prevents exotherms associated with solution addition.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar spot (

-

-

Workup: Quench with water. Extract with Ethyl Acetate (

). Wash organics with saturated -

Output: Methyl 4-(tert-butyldimethylsilyloxy)methylbenzoate (Intermediate A).

Step 2: Hydrazinolysis of the Ester

Objective: Convert the methyl ester to the hydrazide without cleaving the TBS group. Critical Control Point: Avoid acidic conditions during workup, as TBS is acid-labile.

Protocol:

-

Setup: Dissolve Intermediate A (1.0 equiv) in Ethanol or Methanol (5 mL/mmol).

-

Reagent: Add Hydrazine Hydrate (5.0 – 10.0 equiv).

-

Why Excess? Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (diacylhydrazine).

-

-

Reaction: Heat to reflux (70–80°C) for 4–12 hours.

-

Self-Validation: Monitor by TLC.[1] The non-polar ester spot will disappear, and a polar baseline spot (the hydrazide) will appear.

-

-

Workup:

-

Cool the mixture. The product often precipitates as a white solid upon cooling.

-

If solid forms: Filter and wash with cold ethanol.

-

If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in a minimum amount of cold ether/hexane to induce crystallization.

-

-

Purification: Recrystallization from Ethanol/Hexane if necessary.

-

Output: This compound .

Part 4: Visualization of the Pathway

The following diagram illustrates the reaction flow, including the critical intermediate and the divergence of potential side reactions if protocols are not followed.

Caption: Synthesis pathway from Methyl 4-(hydroxymethyl)benzoate to the target hydrazide, highlighting reagents and critical intermediates.

Part 5: Process Safety & Quality Control

Safety Data

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. All operations must be performed in a fume hood. Waste must be segregated (basic organic waste) and treated with bleach (hypochlorite) to neutralize residual hydrazine before disposal if required by local EHS protocols.

-

TBSCl: Moisture sensitive. Corrosive (generates HCl upon hydrolysis, though imidazole buffers this).

Analytical Checkpoints

To validate the synthesis without external assays, look for these NMR signatures:

-

Intermediate A (

NMR): Look for the TBS signals: two singlets at -

Final Product (

NMR): The methyl ester singlet (

References

-

Synthesis of TBS-protected Benzoates

- Title: Reaction of methyl 4-(hydroxymethyl)

- Source: Common Organic Chemistry.

-

URL:[Link] (General protocol validation).

-

Hydrazinolysis Methodology

- Title: Reactivity of 4-tert-Butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with Hydrazines.

- Source: MDPI (Molecules 2006, 11(11), 897-906).

-

URL:[Link] (Demonstrates stability of TBS ethers to hydrazine conditions).

-

Compound Identification

- Starting Material Specifications: Title: Methyl 4-(hydroxymethyl)benzoate Product Page. Source: Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Orthogonal Bioconjugation via 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Executive Summary

The development of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and targeted fluorescent probes, requires site-specific and orthogonal conjugation strategies. 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (hereafter referred to as TBDMS-MBH ) serves as a highly specialized heterobifunctional linker designed for this purpose[1].

By combining a highly nucleophilic benzhydrazide moiety with a silyl-protected benzylic alcohol, TBDMS-MBH enables a two-stage, orthogonal bioconjugation workflow. The hydrazide selectively targets aldehydes (e.g., oxidized glycans) to form stable hydrazones, while the TBDMS group protects the latent hydroxyl group from unwanted side reactions. Following ligation, selective desilylation reveals a primary alcohol, providing a pristine chemical handle for the subsequent attachment of complex payloads.

Mechanistic Causality & Design Rationale

To achieve reproducible bioconjugation, it is critical to understand the thermodynamic and kinetic drivers behind each chemical step:

-

Site-Specific Aldehyde Generation: Glycoproteins (such as IgG antibodies) possess carbohydrate chains primarily localized to the Fc region. Mild periodate oxidation selectively cleaves the vicinal diols of terminal sialic acids, generating reactive aldehydes without disrupting the protein's tertiary structure or antigen-binding domains[2].

-

Aniline-Catalyzed Hydrazone Ligation: Direct reaction between an aldehyde and a hydrazide at mildly acidic pH is kinetically sluggish. To overcome this, aniline is introduced as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form an intermediate Schiff base. This protonated Schiff base is highly electrophilic and undergoes rapid transimination when attacked by the alpha-effect-driven nitrogen of the benzhydrazide. This catalytic loop accelerates hydrazone formation by 10- to 400-fold[3],[4].

-

Aromatic Hydrazone Stability: Unlike aliphatic hydrazides, the benzhydrazide core of TBDMS-MBH extends

-conjugation into the newly formed hydrazone bond. This resonance stabilization makes the linkage highly resistant to hydrolysis, often eliminating the need for a secondary reduction step (e.g., using sodium cyanoborohydride)[2]. -

Orthogonal TBDMS Deprotection: The tert-butyldimethylsilyl (TBDMS) ether is completely stable during the acidic conditions of hydrazone ligation. To reveal the reactive benzylic alcohol, fluoride ions are used. Because the Silicon-Fluorine bond (582 kJ/mol) is significantly stronger than the Silicon-Oxygen bond (452 kJ/mol), fluoride selectively attacks the silicon atom, cleaving the protecting group[5]. In biological systems, water-soluble Ammonium Fluoride (

) is preferred over the traditional Tetrabutylammonium Fluoride (TBAF) to prevent protein denaturation.

Chemical pathway of orthogonal bioconjugation using 4-(TBDMS-oxy)methylbenzhydrazide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized physicochemical parameters required to maintain protein integrity while maximizing conjugation efficiency.

| Reaction Stage | Reagents & Catalysts | Optimal pH | Temp | Time | Typical Conversion |

| 1. Glycan Oxidation | 1–10 mM | 5.5 – 6.5 | 4°C | 30 min | >95% aldehyde generation |

| 2. Hydrazone Ligation | 5–10 eq TBDMS-MBH, 10–100 mM Aniline | 4.5 – 6.0 | 20°C | 2–4 hrs | 80–90% conjugation |

| 3. Silyl Deprotection | 100 mM | 5.0 – 7.0 | 20°C | 1–2 hrs | >95% TBDMS cleavage |

| 4. Payload Attachment | 10–20 eq DSC, DIPEA, Payload- | 7.5 – 8.5 | 20°C | 2–4 hrs | 70–85% payload coupling |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Quality Control (QC) checkpoints are embedded after every critical transformation to prevent the propagation of failed intermediates.

Self-validating experimental workflow for glycoprotein labeling and payload conjugation.

Stage 1: Glycan Oxidation & Hydrazone Ligation

-

Oxidation: Dissolve the target glycoprotein (e.g., 5 mg/mL) in 100 mM Sodium Acetate buffer, pH 5.5. Protect from light. Add Sodium Metaperiodate (

) to a final concentration of 10 mM. Incubate at 4°C for 30 minutes. -

Quenching & Desalting: Quench unreacted periodate by adding glycerol to a final concentration of 10% (v/v) for 5 minutes. Remove small molecules using a Zeba™ Spin Desalting Column pre-equilibrated with 100 mM Sodium Acetate, pH 5.5.

-

QC Checkpoint 1: React a 5 µL aliquot with Purpald reagent. A color change to purple confirms the presence of sterically unhindered aldehydes.

-

-

Ligation: To the oxidized protein, add Aniline to a final concentration of 10 mM. Immediately add 10 molar equivalents of TBDMS-MBH (dissolved in minimal DMSO; ensure final DMSO <5% v/v). Incubate at room temperature for 2 hours with gentle agitation.

-

Purification: Desalt the mixture into 100 mM Phosphate Buffer (PBS), pH 7.0.

-

QC Checkpoint 2: Analyze an aliquot via Intact Mass LC-MS. A mass shift corresponding to the addition of the TBDMS-MBH linker (

Mass

-

Stage 2: Orthogonal TBDMS Deprotection

-

Fluoride Cleavage: To the purified TBDMS-hydrazone conjugate, add an aqueous solution of Ammonium Fluoride (

) to a final concentration of 100 mM. -

Incubation: Incubate at room temperature for 1.5 hours. The strong nucleophilicity of the fluoride ion toward silicon will quantitatively cleave the TBDMS group, releasing tert-butyldimethylsilyl fluoride and exposing the primary benzylic alcohol.

-

Purification: Remove the cleaved silyl byproducts and excess fluoride via a spin desalting column pre-equilibrated with PBS, pH 7.4.

Stage 3: Payload Conjugation via Carbamate Formation

-

Activation: Treat the deprotected conjugate with 20 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) to convert the primary alcohol into a highly reactive mixed carbonate. Incubate for 1 hour at pH 7.4.

-

Coupling: Add the desired amine-containing payload (e.g., Fluorophore-

or Drug- -

Final Isolation: Purify the final bioconjugate using Size Exclusion Chromatography (SEC) to remove unreacted payload and cross-linked aggregates.

-

QC Checkpoint 3: Determine the Payload-to-Antibody Ratio (PAR) using UV-Vis spectroscopy (if the payload is a chromophore) or intact LC-MS.

-

References

-

ChemicalBook. this compound. ChemicalBook. 6

-

Dirksen, A., Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. PubMed. 3

-

Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. 4

-

Wuts, P. G. M., Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. 5

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Elsevier Academic Press. 2

Sources

- 1. This compound CAS#: 179055-96-0 [m.chemicalbook.com]

- 2. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 3. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. wiley.com [wiley.com]

- 6. This compound CAS#: 179055-96-0 [m.chemicalbook.com]

Technical Application Note: Precision Coupling of 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide to Carbonyl-Functionalized Payloads

Executive Summary & Strategic Context

This guide details the protocol for conjugating 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide (hereafter referred to as Linker-1 ) to a carbonyl-containing payload (ketone or aldehyde) via hydrazone ligation.

Linker-1 is a bifunctional heterobifunctional linker. It presents a hydrazide moiety for "click-like" conjugation to ketones/aldehydes and a TBDMS-protected primary alcohol (benzyl position). The strategic value of this molecule lies in its orthogonality:

-

Coupling Step: The hydrazide reacts with the payload to form an acid-labile hydrazone bond (often used for pH-dependent drug release in lysosomes).

-

Deprotection Step: The TBDMS group is preserved during coupling but can be selectively removed later (using fluoride or mild acid) to reveal a hydroxyl group for further conjugation (e.g., to an antibody or solubilizing tag).

Critical Challenge: The TBDMS group is acid-sensitive. Hydrazone formation requires acid catalysis.[1] This protocol utilizes aniline catalysis at controlled pH (5.5–6.0) to accelerate the coupling while ensuring the integrity of the TBDMS protecting group.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbonyl carbon of the payload. Under standard conditions, this reaction is slow and reversible. Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base (imine) intermediate with the carbonyl, which then rapidly transimines with the hydrazide.

Reaction Pathway Diagram

Figure 1: Aniline-catalyzed hydrazone ligation mechanism. The catalyst activates the carbonyl, bypassing the slow direct attack.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| Linker-1 | This compound | Linker (Nucleophile) |

| Payload | Drug/Protein with Ketone or Aldehyde | Electrophile |

| Aniline | ACS Reagent, >99.5% (Distilled preferred) | Nucleophilic Catalyst |

| Solvent | DMSO (Anhydrous) or MeOH/Buffer mix | Reaction Medium |

| Buffer | 0.1 M Sodium Phosphate or Ammonium Acetate | pH Control |

| Acid/Base | 1M HCl / 1M NaOH | pH Adjustment |

Equipment

-

HPLC-MS (C18 column) for monitoring.

-

pH meter (micro-probe recommended).

-

Temperature-controlled mixer/shaker.

Experimental Protocol

Pre-Reaction Considerations (The "Tightrope")

-

pH Window: Hydrazone formation is optimal at pH 4.5. However, TBDMS cleavage accelerates < pH 4.0. We select pH 5.5–6.0 combined with 100 mM Aniline to maintain rate without deprotecting the TBDMS.

-

Stoichiometry: Use 1.5–2.0 equivalents of Linker-1 relative to the Payload to drive the equilibrium to completion.

Step-by-Step Procedure

Step 1: Stock Solution Preparation

-

Linker-1 Stock: Dissolve Linker-1 in DMSO to a concentration of 50 mM .

-

Payload Stock: Dissolve Payload in DMSO or suitable buffer to 10 mM .

-

Catalyst Buffer (2x): Prepare 200 mM Aniline in 0.2 M Sodium Phosphate buffer. Adjust pH carefully to 6.0 using HCl. Note: Aniline oxidizes over time; prepare fresh.

Step 2: Coupling Reaction

-

In a reaction vial, combine:

-

100 µL Payload Stock (1.0 µmol final)

-

40 µL Linker-1 Stock (2.0 µmol final, 2 eq)

-

500 µL Catalyst Buffer (100 mM Aniline final)

-

360 µL Water/DMSO (to adjust final volume to 1 mL)

-

-

Final Conditions: 1 mM Payload, 2 mM Linker, 100 mM Aniline, pH 6.0.

-

Incubation: Agitate at 25°C for 4–16 hours .

-

Optimization: If payload is an aldehyde, 2-4 hours is sufficient. Sterically hindered ketones may require 24 hours or 37°C.

-

Step 3: Monitoring (QC)

-

Take a 10 µL aliquot at t=0, 4h, and 16h.

-

Dilute into 90 µL Acetonitrile/Water (1:1).

-

Analyze via LC-MS.[2]

-

Success Criteria: Disappearance of Payload mass; appearance of Product mass (Payload + Linker - 18 Da).

-

Integrity Check: Ensure the Product mass corresponds to the TBDMS-protected species. If mass is (Product - 114 Da), TBDMS has fallen off (hydrolysis).

Step 4: Workup & Purification

-

Small Molecule Payload: Dilute reaction 10x with water and extract with Ethyl Acetate. The hydrazone is generally lipophilic. Wash organic layer with water to remove aniline.

-

Protein Payload: Perform Size Exclusion Chromatography (SEC) or Dialysis against PBS (pH 7.4) to remove excess linker and aniline.

Workflow Diagram

Figure 2: Operational workflow for the coupling protocol.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Equilibrium limitation or slow kinetics. | Increase Aniline to 200 mM. Increase Linker excess to 5 eq. |

| TBDMS Loss (Deprotection) | pH too low (< 4.5) or reaction too long. | Raise pH to 6.5. Reduce temperature to 4°C (extend time). |

| Precipitation | Poor solubility of Linker-1 in aqueous buffer. | Increase % DMSO or DMF in the reaction mixture (up to 50%). |

| Hydrolysis of Hydrazone | Workup pH too low. | Ensure final storage buffer is neutral/basic (pH 7.4). Hydrazones are stable at neutral pH. |

References

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548. Link

- Establishes the aniline catalysis method for hydrazone form

-

Corey, E. J., & Venkateswarlu, A. (1972).[3] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190-6191. Link

- Foundational text on TBDMS stability and deprotection conditions.

-

Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link

- Provides data on pH sensitivity of the hydrazone bond.

-

BenchChem Technical Support. (2025). "Conditions for removing TBDMS group in the presence of other protecting groups." BenchChem Application Notes. Link

- Reference for orthogonal deprotection str

Sources

functionalization of the hydrazide group in 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

An In-Depth Guide to the Functionalization of the Hydrazide Group in 4-(Tert-butyldimethylsilyloxy)methylbenzhydrazide

Introduction

The hydrazide functional group is a cornerstone in modern medicinal chemistry and drug development, serving as a versatile scaffold for creating a diverse array of bioactive molecules.[1][2] Its unique chemical reactivity, stemming from the presence of two adjacent nitrogen atoms, allows for a wide range of transformations including condensations, cyclizations, and substitutions.[3][4] These reactions enable the synthesis of important classes of compounds such as N-acylhydrazones and various nitrogen-containing heterocycles, which are prevalent in many therapeutic agents.[5][6][7]